molecular formula C12H20O2 B14442896 Ethyl 3-cyclohexylbut-2-enoate CAS No. 73232-02-7

Ethyl 3-cyclohexylbut-2-enoate

Cat. No.: B14442896
CAS No.: 73232-02-7
M. Wt: 196.29 g/mol
InChI Key: QYHINSWQNUZZDQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 3-cyclohexylbut-2-enoate is an organic compound that belongs to the class of esters Esters are characterized by their pleasant odors and are often found in natural products such as fruits and flowers

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 3-cyclohexylbut-2-enoate can be synthesized through several methods. One common approach involves the esterification of 3-cyclohexylbut-2-enoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction typically requires heating under reflux conditions to drive the esterification to completion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of catalysts such as sulfuric acid or p-toluenesulfonic acid can enhance the reaction rate. Additionally, the reaction can be carried out under reduced pressure to remove the water formed during esterification, thus shifting the equilibrium towards the ester product.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-cyclohexylbut-2-enoate undergoes various chemical reactions, including:

    Hydrolysis: In the presence of water and an acid or base catalyst, the ester can be hydrolyzed to yield 3-cyclohexylbut-2-enoic acid and ethanol.

    Reduction: Using reducing agents such as lithium aluminum hydride, the ester can be reduced to the corresponding alcohol.

    Oxidation: The compound can undergo oxidation reactions to form different products depending on the oxidizing agent used.

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions with water.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Oxidation: Potassium permanganate or chromium trioxide.

Major Products Formed

    Hydrolysis: 3-cyclohexylbut-2-enoic acid and ethanol.

    Reduction: Corresponding alcohol.

    Oxidation: Various oxidized products depending on the conditions.

Scientific Research Applications

Ethyl 3-cyclohexylbut-2-enoate has several applications in scientific research:

    Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with enzymes.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of fragrances and flavoring agents due to its pleasant odor.

Mechanism of Action

The mechanism of action of ethyl 3-cyclohexylbut-2-enoate involves its interaction with various molecular targets. In biological systems, it may interact with enzymes and receptors, leading to specific biochemical effects. The exact pathways and targets depend on the context of its application, such as its use in drug development or as a fragrance compound.

Comparison with Similar Compounds

Ethyl 3-cyclohexylbut-2-enoate can be compared with other esters such as ethyl acetate and methyl butyrate. While all these compounds share the ester functional group, this compound is unique due to its cyclohexyl group and the presence of a double bond in the but-2-enoate moiety. This structural uniqueness imparts different chemical and physical properties, making it suitable for specific applications.

List of Similar Compounds

  • Ethyl acetate
  • Methyl butyrate
  • Ethyl propionate
  • Isopropyl butyrate

These compounds, while similar in their ester functionality, differ in their alkyl and aryl groups, leading to variations in their chemical behavior and applications.

Properties

CAS No.

73232-02-7

Molecular Formula

C12H20O2

Molecular Weight

196.29 g/mol

IUPAC Name

ethyl 3-cyclohexylbut-2-enoate

InChI

InChI=1S/C12H20O2/c1-3-14-12(13)9-10(2)11-7-5-4-6-8-11/h9,11H,3-8H2,1-2H3

InChI Key

QYHINSWQNUZZDQ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C=C(C)C1CCCCC1

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.